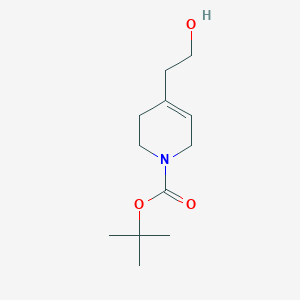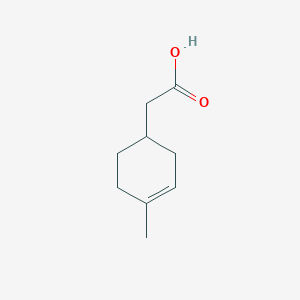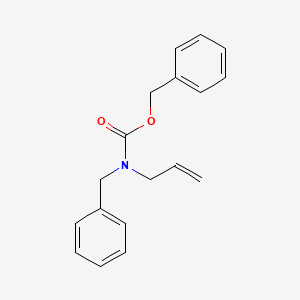
benzyl N-benzyl-N-(prop-2-en-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
benzyl N-benzyl-N-(prop-2-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of allylbenzylcarbamic acid benzyl ester can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with allylamine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired carbamate ester.
Another method involves the use of benzyl isocyanate and allyl alcohol. The reaction between these two compounds under mild conditions leads to the formation of allylbenzylcarbamic acid benzyl ester. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of allylbenzylcarbamic acid benzyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency. The use of catalysts, such as palladium or platinum, can further enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
benzyl N-benzyl-N-(prop-2-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
benzyl N-benzyl-N-(prop-2-en-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug intermediate and in the development of novel pharmaceuticals.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of allylbenzylcarbamic acid benzyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to the inhibition of their activity. This mechanism is similar to that of other carbamate-based compounds, such as insecticides and pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
Methylcarbamic acid benzyl ester: Similar structure but with a methyl group instead of an allyl group.
Ethylcarbamic acid benzyl ester: Similar structure but with an ethyl group instead of an allyl group.
Propylcarbamic acid benzyl ester: Similar structure but with a propyl group instead of an allyl group.
Uniqueness
benzyl N-benzyl-N-(prop-2-en-1-yl)carbamate is unique due to the presence of the allyl group, which imparts distinct reactivity and chemical properties. The allyl group allows for additional functionalization and modification, making the compound more versatile in various applications compared to its methyl, ethyl, and propyl counterparts.
Propiedades
Fórmula molecular |
C18H19NO2 |
|---|---|
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
benzyl N-benzyl-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C18H19NO2/c1-2-13-19(14-16-9-5-3-6-10-16)18(20)21-15-17-11-7-4-8-12-17/h2-12H,1,13-15H2 |
Clave InChI |
QFOUOYVJMSTKHR-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-Amino-5-methoxy-thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8502131.png)
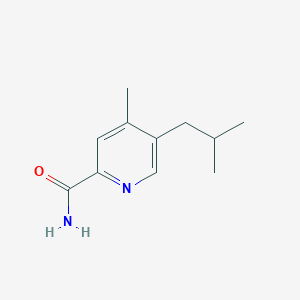
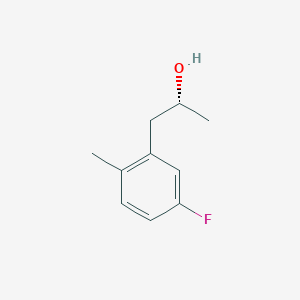
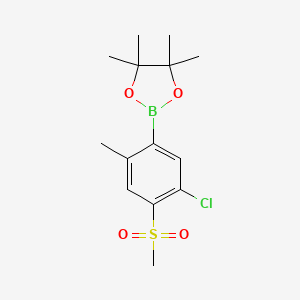
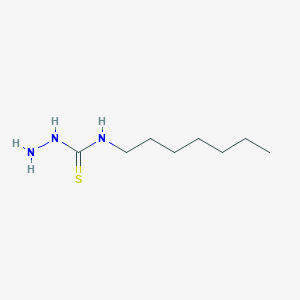
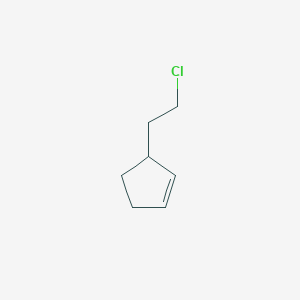
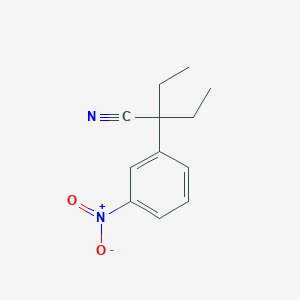
![1-ethyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one](/img/structure/B8502189.png)
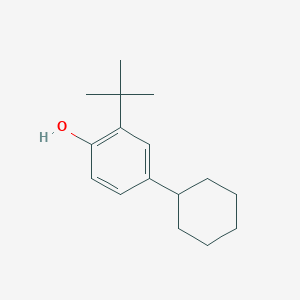
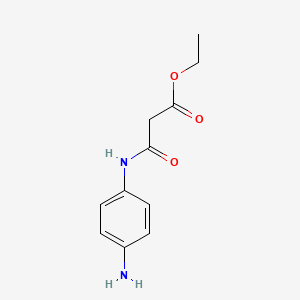
![2-Bromo-8-(3-chlorophenoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8502208.png)
![Bicyclo[2.2.1]heptan-2-yl[(4-chlorophenyl)methyl]carbamyl chloride](/img/structure/B8502210.png)
